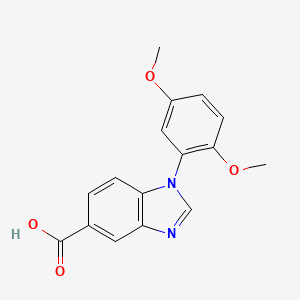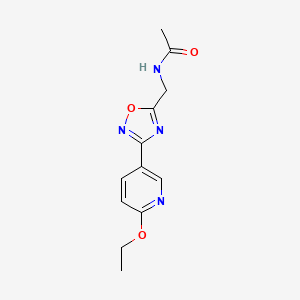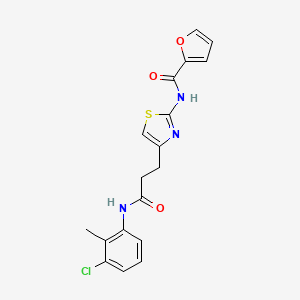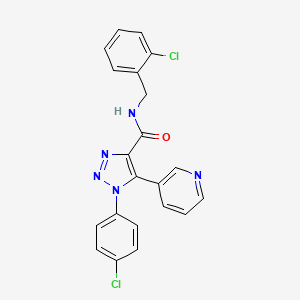
1-(2,5-dimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzimidazole, a type of organic compound that’s part of the N-Heterocyclic compounds (NHCs) family . Benzimidazoles are known for their wide range of biological activities and are used in medicinal chemistry . The presence of the 2,5-dimethoxyphenyl and carboxylic acid groups could potentially alter the properties and biological activity of the benzimidazole core .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a benzimidazole core, with a 2,5-dimethoxyphenyl group attached at the 1-position and a carboxylic acid group attached at the 5-position . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography .
Chemical Reactions Analysis
Benzimidazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The presence of the 2,5-dimethoxyphenyl and carboxylic acid groups could potentially influence the reactivity of the benzimidazole core .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure . For example, the presence of the carboxylic acid group could potentially make the compound acidic, while the 2,5-dimethoxyphenyl group could influence its solubility and stability .
Applications De Recherche Scientifique
Chemical Properties and Synthesis
Benzimidazole derivatives are highlighted for their synthetic versatility and significant pharmacological importance. They form the core structure for various biologically active compounds. Research has extensively explored synthetic utilities and methodologies for benzimidazole derivatives, including approaches for enhancing their properties through different substituents and functional groups. The synthesis and chemical behavior of such compounds provide a foundation for understanding the applications of 1-(2,5-dimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid in research and drug development (Ibrahim, 2011).
Biological and Pharmacological Activities
Benzimidazole compounds have been extensively reviewed for their broad spectrum of biological activities, including antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant and depressant actions. The diverse pharmacological properties are attributed to the variations in the benzimidazole nucleus. This suggests that this compound could potentially exhibit similar pharmacological activities, making it a valuable scaffold in drug discovery and development (Babbar et al., 2020).
Anticancer Potential
The structure-activity relationships (SAR) of benzimidazole derivatives have been extensively studied for their anticancer potential. These compounds have demonstrated efficacy against various cancer targets through mechanisms such as DNA intercalation, inhibition of topoisomerases, and tubulin polymerization, among others. The research underscores the importance of benzimidazole derivatives in the design of new anticancer agents, suggesting that specific modifications to the benzimidazole core, such as those found in this compound, could enhance anticancer activity (Akhtar et al., 2019).
Material Science Applications
Beyond pharmacological applications, benzimidazole derivatives have also found use in material science, particularly in the development of optoelectronic materials. Their incorporation into π-extended conjugated systems has been valuable for creating novel materials with potential applications in electronic devices, luminescent elements, and photoelectric conversion elements. This suggests that compounds like this compound could also contribute to advancements in material science (Lipunova et al., 2018).
Mécanisme D'action
The mechanism of action of benzimidazoles and their derivatives is often related to their ability to interact with biological targets such as enzymes or receptors . The specific mechanism of action for “1-(2,5-dimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid” would likely depend on its exact structure and the context in which it is used .
Safety and Hazards
As with any chemical compound, the safety and hazards associated with “1-(2,5-dimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid” would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled . Specific safety data would need to be determined through testing .
Orientations Futures
The study and development of benzimidazole derivatives is a active area of research, particularly in the field of medicinal chemistry . Future directions could potentially include the synthesis and testing of new benzimidazole derivatives, the exploration of their mechanisms of action, and the development of new applications .
Propriétés
IUPAC Name |
1-(2,5-dimethoxyphenyl)benzimidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-21-11-4-6-15(22-2)14(8-11)18-9-17-12-7-10(16(19)20)3-5-13(12)18/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMADMVRXHYGRER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C=NC3=C2C=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-6-phenyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyrimidin-4-amine](/img/structure/B2440662.png)


![N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2440665.png)
![4-[2-(2-Bromophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2440667.png)
![3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol](/img/structure/B2440668.png)

![3-{[4-(2,4-Dichlorostyryl)-2-pyrimidinyl]sulfanyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2440671.png)




